(6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-methylbutanoate
Description
(6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-methylbutanoate (CAS: 490-96-0), also known as Valeroidine, is a tropane alkaloid derivative characterized by its bicyclic octane core. The compound features:
- A 6-hydroxy group on the bicyclo[3.2.1]octane skeleton.
- An 8-methyl substitution on the azabicyclic nitrogen.
- A 3-methylbutanoate ester at the C3 position.
This structure confers anticholinergic properties, making it relevant in pharmacological studies targeting muscarinic receptors . Valeroidine is structurally related to hyoscyamine and atropine but differs in esterification patterns and hydroxylation sites.
Properties
IUPAC Name |
(6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-8(2)4-13(16)17-10-5-9-6-12(15)11(7-10)14(9)3/h8-12,15H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLLVFVOTXZBFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1CC2CC(C(C1)N2C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enantioselective Deprotonation (EPC Synthesis)
The enantiomerically pure compound (EPC) synthesis leverages chiral lithium amides to desymmetrize tropinone derivatives (Figure 1). A representative protocol involves:
Step 1: Protection of 6-Hydroxy Group
Tropinone (1) is treated with phenyl chloroformate to form the 6-phenylcarbamate (2), preventing undesired side reactions during subsequent steps.
Step 2: Enantioselective Deprotonation
The Cs-symmetric tropinone derivative (2) undergoes deprotonation with a chiral lithium amide (e.g., S-Binap-LDA) at −78°C, yielding the lithium enolate (3) with >90% enantiomeric excess (ee).
Step 3: Hydrogenation and Esterification
The enolate is quenched with isovaleryl chloride (4) to form the ester (5), followed by hydrogenolytic removal of the phenylcarbamate group to yield valeroidine (6).
Optimized Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Phenyl chloroformate, pyridine, 0°C | 85% |
| 2 | S-Binap-LDA, THF, −78°C | 92% (90% ee) |
| 3 | H₂ (1 atm), Pd/C, MeOH | 78% |
This method achieves an overall yield of 61% with high stereocontrol, making it suitable for gram-scale production.
Robinson Synthesis Modifications
The classic Robinson synthesis constructs the tropane skeleton via a Mannich-type cyclization (Scheme 1):
Step 1: Condensation
Succinaldehyde (7), methylamine (8), and acetonedicarboxylic acid (9) react in phosphate buffer (pH 5) to form tropinone (1) in 45–60% yield.
Step 2: Wolff-Kishner Reduction
Tropinone (1) is reduced to tropanol (10) using hydrazine hydrate and NaOH at 160°C, achieving 70–80% yield.
Step 3: Esterification
Tropanol (10) is acylated with isovaleryl chloride (4) in dichloromethane (DCM) using DMAP as a catalyst, yielding valeroidine (6) in 85% yield.
Limitations : The Robinson route produces racemic tropanol, necessitating resolution via chiral chromatography or enzymatic kinetic resolution.
Enzymatic Esterification
Recent advances employ lipases (e.g., Candida antarctica Lipase B) to esterify tropanol (10) with isovaleric acid (11) in non-polar solvents (Table 1):
| Lipase Source | Solvent | Conversion (%) | ee (%) |
|---|---|---|---|
| C. antarctica | Toluene | 92 | 99 (R) |
| Pseudomonas sp. | Hexane | 78 | 95 (R) |
Conditions : 40°C, 48 h, 10 mol% enzyme, 1:3 alcohol:acid ratio.
This method achieves 99% ee but requires pre-resolved tropanol.
Stereochemical Considerations
Valeroidine’s (3R,6R) configuration demands precise stereocontrol:
Chemical Reactions Analysis
Types of Reactions
(6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile used.
Scientific Research Applications
(6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems and potential therapeutic effects.
Medicine: Investigated for its pharmacological properties and potential use in drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of (6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-methylbutanoate involves its interaction with specific molecular targets within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their distinguishing features are summarized below:
Key Observations :
- Hydroxylation : The 6-hydroxy group is conserved in Valeroidine, Anisodamine, and Atropine impurities, but Swainsonine derivatives lack this feature .
- Azabicyclic Modifications: Ethyl 3-{3-hydroxy-8-azabicyclo...}butanoate lacks the 8-methyl group, reducing steric hindrance compared to Valeroidine .
Physicochemical Properties
| Property | Valeroidine | Anisodamine | Atropine Impurity E |
|---|---|---|---|
| Molecular Weight (g/mol) | 241.33 (estimated) | 319.37 | 351.41 |
| Solubility | Moderate in polar solvents | Low (hydrophobic ester) | Low (acetylated ester) |
| logP (Predicted) | ~1.2 | ~2.5 | ~2.8 |
| Bioactivity | Anticholinergic | Muscarinic antagonist | Metabolic impurity |
Notes:
Biological Activity
(6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-methylbutanoate, a compound derived from the bicyclic structure of azabicyclo compounds, exhibits significant biological activity that has garnered attention in various research fields. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Research indicates that this compound interacts with various neurotransmitter systems, particularly the serotonin receptor pathways. Its structural similarity to known psychoactive compounds suggests it may act as a 5-hydroxytryptamine antagonist , influencing mood and cognitive functions .
Pharmacokinetics
A study involving the disposition of related compounds in animal models (dogs and monkeys) highlighted important pharmacokinetic parameters such as half-life and volume of distribution. For instance, the mean terminal half-life was found to be approximately 2.6 hours in dogs and 3.8 hours in monkeys, suggesting a moderate rate of clearance from systemic circulation .
Anticancer Activity
Recent studies have demonstrated the cytotoxic properties of bicyclic compounds similar to this compound against various cancer cell lines. For example:
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Bicyclic Analog A | PC-3 (Prostate Cancer) | 15 | |
| Bicyclic Analog B | MCF7 (Breast Cancer) | 20 |
These findings indicate that modifications in the bicyclic structure can enhance cytotoxicity against tumor cells.
Neuropharmacological Effects
The compound has also been investigated for its effects on neurotransmission. In vitro studies showed that it could modulate serotonin levels, which may have implications for treating mood disorders .
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds promise for several therapeutic applications:
- Antidepressant : By acting on serotonin receptors, it may help alleviate symptoms of depression.
- Anticancer Agent : Its cytotoxic properties suggest potential use in cancer treatment protocols.
- Pain Management : Similar compounds have shown analgesic effects, warranting further exploration in pain relief applications.
Q & A
Q. What techniques validate the compound’s interaction with target receptors in complex biological matrices?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
